2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using the corresponding aryl halides and boronic acids.
Final Functionalization: The pyridine and carboxamide groups are introduced in the final steps through amide bond formation and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAM
Properties
Molecular Formula |
C23H17ClN4OS2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-10-8-16(9-11-17)15-30-23-26-14-20(31-19-6-2-1-3-7-19)21(28-23)22(29)27-18-5-4-12-25-13-18/h1-14H,15H2,(H,27,29) |
InChI Key |
XBJLEAGJDZEDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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